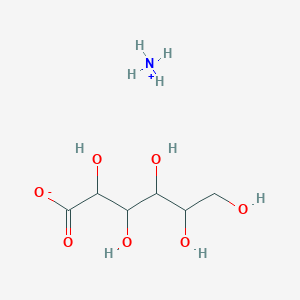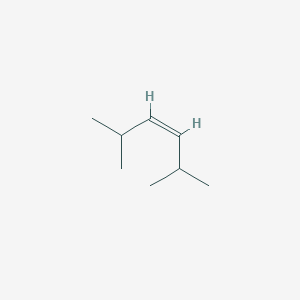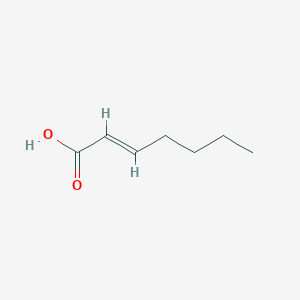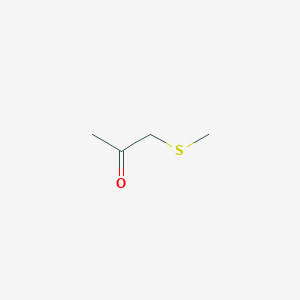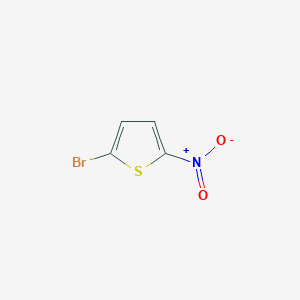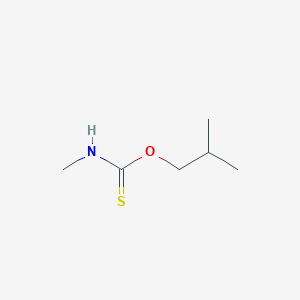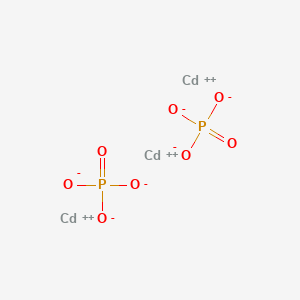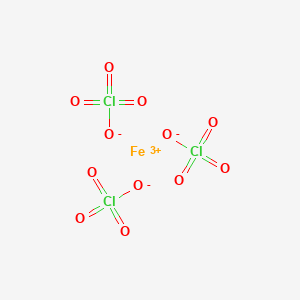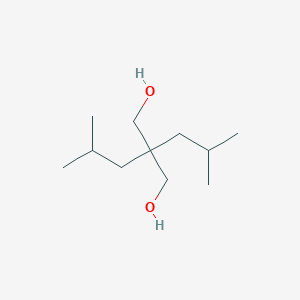
2,2-Diisobutyl-1,3-propanediol
Vue d'ensemble
Description
2,2-Diisobutyl-1,3-propanediol is an organic compound with the chemical formula C11H24O2 and a molecular weight of 188.31 g/mol . It is a colorless to pale yellow liquid with a sweet taste and aroma . This compound is known for its versatility and is used in various industrial applications, including as a solvent, thickening agent, and viscosity regulator .
Applications De Recherche Scientifique
2,2-Diisobutyl-1,3-propanediol has a wide range of scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It is used in the preparation of biological buffers and as a stabilizing agent for enzymes.
Medicine: It is used in the formulation of pharmaceuticals and as an excipient in drug delivery systems.
Industry: It is used in the production of polyurethanes, coatings, adhesives, and inks
Mécanisme D'action
Mode of Action
It’s known that it’s often used in organic synthesis as a solvent, thickener, and viscosity regulator .
Biochemical Pathways
It’s widely used in the preparation of polyurethanes, coatings, adhesives, and inks , suggesting it may interact with biochemical pathways related to these processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2,2-Diisobutyl-1,3-propanediol typically involves the hydrogenation of isobutene. The specific reaction steps are as follows:
- Isobutylene reacts with hydrogen in the presence of a catalyst to form 2,2-diisobutyl-1-propanol .
- Further hydrogenation of 2,2-diisobutyl-1-propanol yields this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Catalytic hydrogenation of isobutene under controlled temperature and pressure conditions.
- Purification of the product through distillation and crystallization to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Diisobutyl-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acid chlorides.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Ethers or esters.
Comparaison Avec Des Composés Similaires
- 2,2-Dibutyl-1,3-propanediol
- 2,2-Dimethyl-1,3-propanediol
- 2-Butyl-2-ethyl-1,3-propanediol
- 2,2,4-Trimethyl-1,3-pentanediol
Comparison:
- Compared to 2,2-Dibutyl-1,3-propanediol , it has a different branching pattern, affecting its solubility and reactivity.
2,2-Diisobutyl-1,3-propanediol: is unique due to its specific molecular structure, which imparts distinct physical and chemical properties.
2,2-Dimethyl-1,3-propanediol: has smaller alkyl groups, resulting in different steric and electronic effects.
2-Butyl-2-ethyl-1,3-propanediol: and 2,2,4-Trimethyl-1,3-pentanediol have different alkyl substitutions, leading to variations in their applications and reactivity.
Propriétés
IUPAC Name |
2,2-bis(2-methylpropyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2/c1-9(2)5-11(7-12,8-13)6-10(3)4/h9-10,12-13H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRCHMOHGGDNIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(C)C)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398392 | |
| Record name | 2,2-Diisobutyl-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10547-96-3 | |
| Record name | 2,2-Diisobutyl-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


